![molecular formula C19H18F3NO B2587782 1-苯基-N-[4-(三氟甲基)苯基]环戊烷-1-羧酰胺 CAS No. 1022468-92-3](/img/structure/B2587782.png)
1-苯基-N-[4-(三氟甲基)苯基]环戊烷-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical structure, which includes a cyclopentane ring and a carboxamide functional group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity .
科学研究应用
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: The compound can be used in the development of new materials and agrochemicals.
准备方法
The synthesis of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves the reaction of acid chlorides with various amines. One common method includes the reaction of acid chlorides with dimethylamino, diethylamino, piperidin-1-yl, and morpholin-4-ylalkylamines in the presence of triethylamine as a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-fluorophenyl)cyclopentane-1-carboxamide: This compound has a fluorine atom instead of a trifluoromethyl group, which can affect its reactivity and biological activity.
1-(3-trifluoromethylphenyl)cyclopentane-1-carboxamide: This compound has the trifluoromethyl group in a different position, which can influence its chemical properties and applications.
The uniqueness of 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide lies in its specific trifluoromethyl substitution pattern, which can impart distinct chemical and biological properties.
属性
IUPAC Name |
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-8-10-16(11-9-15)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPLANCGLAQCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
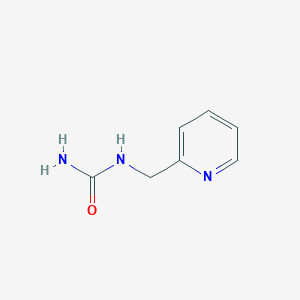
![(E)-N-(2-bromophenyl)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2587703.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2-nitrobenzamide](/img/structure/B2587704.png)
![6-(4-methoxyphenyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylic acid](/img/structure/B2587705.png)
![2,6-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587708.png)
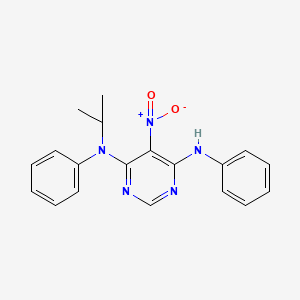
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2587711.png)
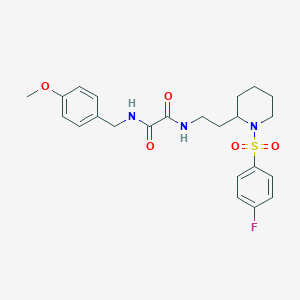
![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2587714.png)
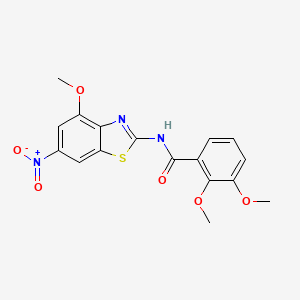
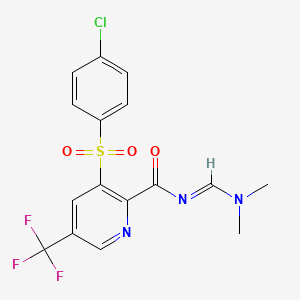
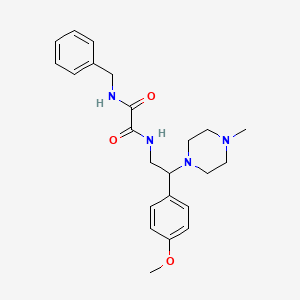
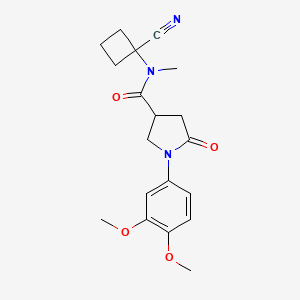
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2587721.png)
